6-Hydroxy-5-nitropicolinic acid
Description
Contextualization of Pyridine-2-carboxylic Acids and Nitropyridine Derivatives in Contemporary Organic Chemistry
Pyridine-2-carboxylic acids, also known as picolinic acids, and their derivatives are a significant class of heterocyclic compounds in modern organic chemistry. drugbank.com The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and reactivity to these molecules. The presence of the carboxylic acid group at the 2-position allows for a variety of chemical transformations and applications. These compounds serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com For instance, pyridine-2-carboxylic acid methyl ester is a key intermediate in developing active pharmaceutical ingredients and specialty chemicals. chemimpex.com Furthermore, pyridine-2-carboxylic acid itself has been explored as an efficient catalyst in multi-component reactions for the synthesis of complex heterocyclic systems. rsc.org
Nitropyridines, which are pyridine rings substituted with one or more nitro groups, are of particular interest due to their distinct chemical and physical properties. chempanda.comnih.gov The strong electron-withdrawing nature of the nitro group significantly alters the charge distribution and reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. chempanda.comnih.gov This feature is extensively utilized in the synthesis of highly functionalized pyridine derivatives that are otherwise difficult to access. researchgate.net Nitropyridines are precursors to a wide range of biologically active molecules, including Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov They have also found applications in the development of insecticides, antimalarial agents, and anticancer compounds. nih.gov The unique properties of nitropyridines also make them promising candidates for energetic materials and organic optical materials. nih.gov
Significance of Hydroxyl and Nitro Functionalization on the Picolinic Acid Scaffold
Conversely, the nitro group is a strong electron-withdrawing group. Its presence deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, often directing incoming nucleophiles to specific positions. chempanda.comnih.gov The combined presence of both a hydroxyl and a nitro group on the picolinic acid framework creates a molecule with a complex interplay of electronic effects. This dual functionalization can lead to unique reactivity patterns and the potential for the compound to act as a versatile ligand in coordination chemistry. The hydroxyl group can be deprotonated to form a metal-coordinating alkoxide, while the nitrogen atom of the pyridine ring and the carboxylate group can also bind to metal ions, making these compounds effective chelating agents. nih.gov The nitro group can further modulate the electron density on the coordinating atoms, thereby influencing the stability and properties of the resulting metal complexes.
Overview of Academic Research Perspectives on 6-Hydroxy-5-nitropicolinic Acid Chemistry
Academic research on this compound and its close analogs, such as 5-nitropicolinic acid, has primarily focused on its role as a ligand in the formation of coordination complexes with various metal ions. These studies explore the synthesis, crystal structure, and properties of the resulting metal-organic frameworks.
For example, research has been conducted on lanthanide complexes with 5-nitropicolinate (5-npic), revealing the formation of dinuclear monomers linked by an extensive network of hydrogen bonds. nih.gov The photoluminescent properties of these complexes have been investigated, showing ligand-centered emission. nih.gov Furthermore, the potential biological applications of these complexes have been explored, with studies indicating significant anticancer activity against certain cell lines. nih.gov
The crystal structure of related compounds like 5-nitropicolinic acid monohydrate has been determined, providing insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which dictate the solid-state architecture. researchgate.netresearchgate.net In the crystal structure of 5-nitropicolinic acid monohydrate, two molecules are bridged by two water molecules through O—H···O hydrogen bonds to form a dimer, and these dimers are further linked by O—H···N hydrogen bonds. researchgate.net
While direct and extensive research specifically on this compound is not widely published, the existing literature on similar functionalized picolinic acids provides a strong foundation for understanding its potential. The presence of the additional hydroxyl group in the 6-position is expected to enhance its coordination capabilities and potentially lead to novel complex structures and properties. The compound and its derivatives, such as 6-methoxy-5-nitropicolinic acid, are available from commercial suppliers, indicating their utility as building blocks in synthetic chemistry. bldpharm.comambeed.com
Interactive Data Table: Properties of Picolinic Acid Derivatives
| Compound Name | Molecular Formula | Key Research Area | Reference |
| 5-Nitropicolinic acid | C6H4N2O4 | Coordination Chemistry, Anticancer Activity | nih.gov |
| 5-Nitropicolinic acid monohydrate | C6H6N2O5 | Crystal Structure Analysis | researchgate.netresearchgate.net |
| This compound | C6H4N2O5 | Synthetic Building Block | bldpharm.com |
| 6-Methoxy-5-nitropicolinic acid | C7H6N2O5 | Synthetic Building Block | ambeed.com |
| Pyridine-2-carboxylic acid | C6H5NO2 | Catalysis, Coordination Chemistry | rsc.orgrsc.org |
| 2,6-Dihydroxypyridine | C5H5NO2 | Bioremediation, Nicotinic Acid Degradation | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H4N2O5 |
|---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
5-nitro-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N2O5/c9-5-4(8(12)13)2-1-3(7-5)6(10)11/h1-2H,(H,7,9)(H,10,11) |
InChI Key |
ANFXHMHIBRVKOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 6 Hydroxy 5 Nitropicolinic Acid and Its Precursors
Nitration Strategies for Pyridine (B92270) Carboxylic Acid Systems
The nitration of pyridine and its derivatives is a challenging electrophilic aromatic substitution reaction. The pyridine ring is an electron-deficient heteroarene, which makes it less reactive towards electrophiles compared to benzene (B151609). youtube.com Consequently, forcing conditions such as high temperatures and strong acidic media are often necessary to introduce a nitro group onto the ring. youtube.com
Commonly, a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid is employed as the nitrating agent. youtube.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. For pyridine carboxylic acids, the electron-withdrawing nature of both the ring nitrogen and the carboxylic acid group further deactivates the ring, making nitration even more difficult. However, the presence of an electron-donating group, such as a hydroxyl group, can facilitate the reaction. For instance, the nitration of 6-hydroxynicotinic acid has been reported in the literature. rsc.org In some cases, alternative nitrating reagents like nitro-saccharin in the presence of a Lewis acid may be used for certain pyridines. youtube.com The development of versatile and powerful N-nitropyrazole nitrating reagents also represents an advancement in this field. acs.org
Introduction of Hydroxyl Groups onto Pyridine Ring Systems
Several methods exist for introducing a hydroxyl group (or its tautomeric pyridone form) onto a pyridine ring. One of the most established methods is the diazotization of an aminopyridine, followed by hydrolysis of the resulting diazonium salt. youtube.com This reaction typically involves treating the aminopyridine with a nitrite (B80452) source, such as sodium nitrite, in a strong acid at low temperatures, followed by heating in water to replace the diazonium group with a hydroxyl group. A one-pot synthesis for 2-hydroxy-5-nitropyridine (B147068) utilizes this approach, where 2-aminopyridine (B139424) is first nitrated and then subjected to a diazotization-hydrolysis reaction in the same pot. google.com
Another strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, from the pyridine ring. However, these reactions are generally more facile at the 2- and 4-positions. A more modern and innovative approach involves the photochemical valence isomerization of pyridine N-oxides. acs.org This method allows for the formal C3 selective hydroxylation of pyridines, a transformation that is otherwise difficult to achieve due to the inherent electronic properties of the pyridine core. acs.org The reaction proceeds through irradiation, often at a specific wavelength like 254 nm, to form reactive intermediates that rearrange to the hydroxylated product. acs.org
Multi-step Synthetic Routes from Key Pyridine Intermediates
The synthesis of 6-hydroxy-5-nitropicolinic acid can be envisioned through a multi-step pathway starting from readily available pyridine intermediates. A primary and direct approach involves the nitration of 6-hydroxypicolinic acid. nih.govsigmaaldrich.com In this route, the hydroxyl group at the 6-position activates the ring, facilitating electrophilic substitution, and directs the incoming nitro group to the adjacent 5-position.
An alternative pathway could begin with a different precursor, such as 6-chloropicolinic acid. chemicalbook.comnih.gov This intermediate could first be nitrated, followed by a nucleophilic aromatic substitution of the chlorine atom with a hydroxide (B78521) source to yield the final product. The sequence of these steps would be critical to the success of the synthesis.
A plausible synthetic route starting from 6-hydroxypicolinic acid is outlined below.
Table 1: Proposed Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 6-Hydroxypicolinic acid nih.govsigmaaldrich.com | Concentrated H₂SO₄, Fuming HNO₃, Heat | This compound |
This proposed route is based on standard nitration procedures for activated pyridine rings, similar to those described for related compounds. youtube.comrsc.org
Regioselective Synthesis Considerations in Nitropyridine Functionalization
Regioselectivity is a paramount consideration in the functionalization of substituted pyridines. In electrophilic substitutions like nitration, the inherent electronic properties of the unsubstituted pyridine ring direct incoming electrophiles to the C3 position (meta-position). acs.org However, the outcome of the reaction is overwhelmingly controlled by the directing effects of any existing substituents on the ring.
Electron-donating groups (EDGs), such as hydroxyl (-OH) or amino (-NH₂) groups, are activating and act as ortho-para directors. youtube.com In the case of a precursor like 6-hydroxypicolinic acid, the hydroxyl group at C6 strongly directs the incoming electrophilic nitro group to the ortho (C5) and para (C3) positions. Due to steric hindrance from the adjacent carboxylic acid at C2 and the strong activating effect of the hydroxyl group, nitration is highly favored at the C5 position.
Conversely, achieving nitration at the meta-positions (C3 or C5) of pyridines without strong directing groups has been a persistent challenge. To address this, novel strategies have been developed, such as a dearomatization-rearomatization approach that allows for the highly regioselective meta-nitration of pyridines under mild, one-pot conditions. acs.orgacs.org Other methods for achieving regioselectivity in pyridine functionalization include the activation of pyridine N-oxides with trifluoromethanesulfonic anhydride (B1165640) to selectively afford 2- or 4-substituted products. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Key parameters that are typically adjusted include the choice of reagents, temperature, reaction time, and solvents.
In the nitration of pyridine systems, the concentration and ratio of nitric acid to sulfuric acid, along with the reaction temperature, are critical variables. For example, the nitration of 6-aminopyridine-3-sulfonic acid is conducted by slowly adding fuming nitric acid to a solution in concentrated sulfuric acid, ensuring the temperature does not exceed 55°C, followed by heating at 50°C for one hour. A one-pot synthesis of 2-hydroxy-5-nitropyridine involves nitrating 2-aminopyridine in concentrated sulfuric acid at 40-50°C. google.com For challenging transformations, extensive optimization may be required. In the development of a meta-nitration strategy, various reagents were screened, with a combination of TBN (tert-butyl nitrate) and TEMPO in toluene (B28343) at 70°C providing the optimal yield of 87%. acs.org
For hydroxylation reactions proceeding via diazotization, temperature control is vital. The diazotization step is typically carried out at low temperatures (0-10°C) to ensure the stability of the diazonium salt intermediate before the subsequent hydrolysis step. google.com
Table 2: Examples of Optimized Reaction Conditions in Pyridine Functionalization
| Reaction Type | Substrate | Reagents/Conditions | Product | Yield | Reference |
| Nitration | 6-Aminopyridine-3-sulfonic acid | Fuming HNO₃, conc. H₂SO₄, 50-55°C | 6-Amino-5-nitropyridine-3-sulfonic acid | Not specified | |
| Meta-Nitration | Oxazino pyridine S1 | TBN, TEMPO, Toluene, 70°C, 24h | meta-nitropyridine 1 | 87% | acs.org |
| One-Pot Nitration/Hydroxylation | 2-Aminopyridine | 1. conc. HNO₃, conc. H₂SO₄, 45-50°C; 2. NaNO₂, H₂O, 0-10°C | 2-Hydroxy-5-nitropyridine | 56.7% | google.com |
Chemical Reactivity and Transformation Mechanisms of 6 Hydroxy 5 Nitropicolinic Acid
Carboxylic Acid Group Transformations: Esterification, Amidation, and Decarboxylation
The carboxylic acid group at the C2 position is a primary site for chemical modification, including esterification, amidation, and decarboxylation. Standard protocols for esterification, involving reaction with alcohols under acidic catalysis, and amidation, through activation and reaction with amines, are applicable. However, the most extensively studied transformation of this group in picolinic acid derivatives is decarboxylation.
The decarboxylation of picolinic acid and its derivatives in aqueous solutions follows first-order kinetics. cdnsciencepub.com The reaction rate is highly dependent on pH, typically showing a maximum rate near a pH of 1 before leveling off at about half the maximum rate as the pH increases further. cdnsciencepub.comresearchgate.net This kinetic profile suggests that multiple species are involved in the reaction.
Water plays a crucial role in the decarboxylation of the picolinate (B1231196) anion, as this reaction has not been observed in other solvents. researchgate.netcdnsciencepub.com It is proposed that water molecules form a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen. This facilitates the formation of a nitrogen-hydrogen bond as the carbon-carbon bond breaks, providing a lower-energy pathway through the ylide intermediate compared to the direct formation of a 2-pyridyl carbanion. researchgate.net
Substituents on the pyridine (B92270) ring have a profound impact on the rate of decarboxylation. For picolinic acids, both electron-withdrawing and electron-releasing substituents at the 3-position accelerate the rate of decarboxylation of the neutral acid form. researchgate.netcdnsciencepub.com This acceleration is attributed to a steric effect; the substituent interferes with the coplanarity of the carboxyl group and the pyridine ring. This reduces the bond order between the carboxyl group and the ring, thereby weakening the bond and facilitating its cleavage. researchgate.netcdnsciencepub.com
Conversely, these same 3-substituents inhibit the decarboxylation of the picolinate anion. researchgate.netcdnsciencepub.com This inhibitory effect is thought to arise from the substituent sterically hindering the approach of water molecules, which are critical for the proposed hydrogen-bonded bridge mechanism in the anion's decarboxylation. cdnsciencepub.com In other systems, such as the oxidative decarboxylation of phenylsulfinylacetic acid promoted by picolinic acid, electron-releasing substituents have been shown to accelerate the reaction, while electron-withdrawing groups retard it. semanticscholar.org This is explained by the stabilization of a positively charged intermediate by the electron-releasing groups. semanticscholar.org
Table 1: Effect of Substituents on the Decarboxylation of Picolinic Acid Derivatives
| Species | Substituent Type at C3 | Effect on Rate | Proposed Reason |
|---|---|---|---|
| Picolinic Acid (Neutral) | Electron-withdrawing or Electron-releasing | Acceleration | Steric hindrance reduces C-C bond order researchgate.netcdnsciencepub.com |
Nitro Group Reactivity: Reduction to Amine and Nucleophilic Aromatic Substitution Pathways
The nitro group at the C5 position is a key driver of the compound's reactivity, serving as both a site for reduction and a powerful activating group for nucleophilic aromatic substitution.
The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. wikipedia.org This conversion can be achieved through various methods, including catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel, or by using metals such as iron, zinc, or tin(II) chloride in acidic media. wikipedia.orgcommonorganicchemistry.com The reduction proceeds in a stepwise manner, involving a six-electron transfer that forms nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov The transformation of the strongly electron-withdrawing nitro group (σp = +0.78) into a strongly electron-donating amino group (σp = -0.66) dramatically alters the electronic properties and subsequent reactivity of the aromatic ring. nih.gov For similar compounds like nitro-substituted hydroxybenzoic acids, a tandem reaction involving the reduction of the nitro group followed by decarboxylation has been demonstrated. nih.gov
The presence of the nitro group, ortho and para to the C2 and C6 positions respectively, strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when a nucleophile attacks the ring. libretexts.orgyoutube.com In some cases involving nitropyridines, the nitro group itself can be displaced by a nucleophile, acting as a leaving group. nih.gov This reactivity is particularly enhanced in heteroaromatic systems like pyridine, where the ring nitrogen further delocalizes the negative charge of the intermediate. wikipedia.orgepa.gov Anionic O-, N-, and S-nucleophiles have been shown to substitute the nitro group in 3-R-5-nitropyridines. fao.org
Hydroxyl Group Chemical Modifications: Alkylation, Acylation, and Ethereal Linkages
The hydroxyl group at the C6 position behaves similarly to a phenolic hydroxyl group and is amenable to a range of chemical modifications, including alkylation, acylation, and the formation of ethers.
Alkylation and Etherification: Ethereal linkages can be formed through reactions such as the Williamson ether synthesis. masterorganicchemistry.com This method involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com Alternatively, ethers can be synthesized under acid-catalyzed conditions from two alcohol molecules, although this is most effective for symmetrical ethers or when one alcohol can form a stable carbocation. youtube.commasterorganicchemistry.com
Acylation: The hydroxyl group can be readily acylated to form esters using acylating agents like acyl halides or carboxylic anhydrides. nih.gov In molecules that contain both hydroxyl and amino groups, chemoselective O-acylation can be achieved under acidic conditions. nih.gov The amino group is protonated and thus deactivated, allowing the hydroxyl group to react preferentially. nih.gov
Table 2: Potential Modifications of the 6-Hydroxyl Group
| Reaction | Reagents | Product |
|---|---|---|
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkoxy derivative (Ether) |
| Acylation | Acyl Halide (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | Ester derivative |
Electrophilic and Nucleophilic Reactions of the Pyridine Heterocycle
The pyridine ring itself possesses a distinct reactivity profile, characterized by a general resistance to electrophilic attack and a susceptibility to nucleophilic attack, both of which are modulated by the existing substituents.
Electrophilic Reactions: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it resemble a highly deactivated benzene (B151609) ring towards electrophilic substitution. uoanbar.edu.iq In acidic media, protonation of the nitrogen further deactivates the ring. uoanbar.edu.iq However, strongly electron-donating substituents, such as a hydroxyl group, can facilitate electrophilic substitution. rsc.orgrsc.org For instance, 3-hydroxypyridine (B118123) undergoes nitration at the 2-position, while 6-hydroxy-2(1H)-pyridone is nitrated at the 3-position. rsc.orgrsc.org In 6-hydroxy-5-nitropicolinic acid, the combined deactivating effects of the ring nitrogen, nitro group, and carboxyl group would make electrophilic substitution exceptionally difficult.
Nucleophilic Reactions: In contrast, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups like the nitro group. wikipedia.orguoanbar.edu.iq Nucleophilic attack on the pyridine ring typically occurs at the C2 and C4 positions. wikipedia.orguoanbar.edu.iq The presence of the nitro group at C5 in this compound strongly activates the C2, C4, and C6 positions towards nucleophilic attack. This high reactivity allows for reactions with a variety of nucleophiles and can lead to substitution of hydrogen or other leaving groups, a process that is versatile for creating functionalized pyridine derivatives. acs.orgnih.govnih.gov
Role as a Precursor in the Synthesis of Complex Organic Molecules
The presence of three distinct and reactive functional groups on a stable heterocyclic scaffold makes this compound a valuable precursor in the synthesis of more complex organic molecules. Each functional group can be modified selectively or in tandem to build molecular complexity.
Pyridine derivatives are crucial components in many pharmaceuticals and agrochemicals. guidechem.com The chemical handles on this compound allow for diverse synthetic routes. For example:
Reduction of the nitro group yields 5-amino-6-hydroxypicolinic acid. The resulting amino group can be a site for further reactions, such as amidation to form complex side chains, as seen in the synthesis of precursors for xanthine (B1682287) derivatives. frontiersin.org
Transformation of the carboxylic acid into esters or amides introduces new functionalities. Subsequent or prior decarboxylation provides access to substituted 2-hydroxypyridines.
Modification of the hydroxyl group to form ethers or esters can alter the molecule's solubility and biological properties.
Nucleophilic aromatic substitution allows for the introduction of a wide array of substituents onto the pyridine ring, potentially displacing the nitro group itself. nih.gov
This inherent reactivity makes the molecule an important intermediate for synthesizing substituted pyridines that are often difficult to prepare by other means. guidechem.com The strategic manipulation of its functional groups provides a pathway to a wide range of complex, biologically active compounds.
Coordination Chemistry and Ligand Properties of 6 Hydroxy 5 Nitropicolinic Acid
Chelation Modes and Ligand Architectures in Metal Complexes
Based on the known behavior of picolinic acid and its substituted derivatives, 6-Hydroxy-5-nitropicolinic acid is expected to act as a versatile chelating agent. The primary coordination site would involve the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring with a metal ion. This bidentate N,O-coordination is a hallmark of picolinic acid-type ligands.
The presence of the hydroxyl group at the 6-position introduces the possibility of alternative or expanded coordination modes. Depending on the reaction conditions and the nature of the metal ion, the hydroxyl group could remain as a spectator, participate in hydrogen bonding to stabilize the resulting complex, or become deprotonated to act as an additional coordination site. This could lead to the formation of polynuclear complexes or more intricate supramolecular architectures.
Synthesis and Structural Characterization of Transition Metal and Lanthanide Complexes
The synthesis of metal complexes with this compound would likely follow established methodologies for similar ligands. Reactions in aqueous or alcoholic solutions containing a soluble salt of the desired transition metal or lanthanide ion and the deprotonated ligand (typically by addition of a base) would be a common starting point. Hydrothermal synthesis could also be employed to promote the crystallization of stable metal-organic frameworks.
Crystal Engineering and Supramolecular Assembly in Metal-Organic Systems
The functional groups of this compound make it an intriguing candidate for crystal engineering. The interplay of coordination bonds, hydrogen bonds (from the hydroxyl group and potentially coordinated water molecules), and π-π stacking interactions between the aromatic rings could be exploited to construct one-, two-, or three-dimensional supramolecular assemblies. The nitro group, with its strong electron-withdrawing nature and potential for hydrogen bonding, would further influence the packing of molecules in the solid state, potentially leading to novel network topologies.
Solution-Phase Behavior and Dynamics of Metal-Ligand Adducts
In solution, the stability of metal complexes of this compound would be a key area of investigation. Potentiometric titrations could be used to determine the formation constants of the complexes, providing a quantitative measure of their stability. The kinetics of complex formation and dissociation could be studied using techniques such as stopped-flow spectrophotometry. The influence of pH on the speciation of the complexes in solution would also be a critical factor to investigate, given the presence of the acidic carboxylic and hydroxyl groups.
Electronic and Steric Influence of the Nitro and Hydroxyl Groups on Coordination Properties
The electronic properties of the pyridine ring are significantly modulated by the attached functional groups, which in turn affects the coordination strength of the ligand. The electron-withdrawing nitro group at the 5-position is expected to decrease the electron density on the pyridine nitrogen atom, thereby weakening its coordination to a metal center compared to unsubstituted picolinic acid.
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 6-hydroxy-5-nitropicolinic acid, ¹H and ¹³C NMR would provide key information on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring. Their chemical shifts and coupling constants would confirm their relative positions and the electronic effects of the carboxyl, hydroxyl, and nitro substituents. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carboxyl carbon and the carbons bonded to the electron-withdrawing nitro group and the electron-donating hydroxyl group would be particularly informative for confirming the substitution pattern.
Advanced NMR Techniques: While specific data for this compound is scarce, techniques like ¹⁵N NMR could directly probe the electronic environment of the two nitrogen atoms (in the pyridine ring and the nitro group). Diffusion-ordered NMR spectroscopy (DOSY) could be employed to study the compound's diffusion behavior in solution, providing insights into its size and potential interactions with other molecules. There is currently no publicly available experimental data for ¹⁵N or ⁸⁹Y NMR for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.0 - 8.5 | d | H-3 or H-4 |
| ¹H | 7.5 - 8.0 | d | H-3 or H-4 |
| ¹H | 11.0 - 13.0 | br s | -COOH |
| ¹H | 9.0 - 11.0 | br s | -OH |
| ¹³C | ~165 | s | C=O (Carboxyl) |
| ¹³C | ~160 | s | C-6 (C-OH) |
| ¹³C | ~145 | s | C-5 (C-NO₂) |
| ¹³C | ~140 | s | C-2 (C-COOH) |
| ¹³C | ~125 | d | C-3 or C-4 |
| ¹³C | ~120 | d | C-3 or C-4 |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Although a crystal structure for this compound is not available in the published literature, a study on the closely related 5-nitropicolinic acid monohydrate reveals key structural features that can be anticipated. researchgate.net In the solid state, this compound is expected to be nearly planar. The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid, the hydroxyl group, the nitro group, and the pyridine nitrogen. These interactions can lead to the formation of extended supramolecular architectures, such as dimers, chains, or sheets.
Table 2: Representative Crystallographic Data for 5-Nitropicolinic Acid Monohydrate researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.1766(11) |
| b (Å) | 5.1019(4) |
| c (Å) | 22.602(2) |
| β (°) | 91.081(3) |
| Volume (ų) | 1519.2(2) |
| Note: This data is for the related compound 5-nitropicolinic acid monohydrate and serves as an example. |
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS) for Molecular Mass and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, allowing for the determination of its molecular weight with high accuracy.
In ESI-MS, the compound would be expected to be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry would confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the parent ion, providing valuable information for structural elucidation. Expected fragmentation pathways would include the loss of small molecules such as CO₂, H₂O, and NO₂.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing information about chemical bonding.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. For the related 5-nitropicolinic acid, characteristic bands for aromatic C-H bonds are observed around 3090–3078 cm⁻¹. bldpharm.com The strong stretching vibration of the C=O bond in the carboxylic acid group is also a prominent feature. bldpharm.com For this compound, additional characteristic bands would include a broad O-H stretching band for the hydroxyl and carboxylic acid groups, and asymmetric and symmetric stretching vibrations for the nitro group (NO₂).
Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information, particularly for the vibrations of the pyridine ring.
Table 3: Expected Characteristic FT-IR Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | Stretching | 3200 - 2500 (broad) |
| O-H (Phenolic) | Stretching | 3500 - 3200 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Carboxylic acid) | Stretching | 1725 - 1700 |
| C=C, C=N (Aromatic ring) | Stretching | 1600 - 1450 |
| N-O (Nitro group) | Asymmetric Stretching | 1550 - 1500 |
| N-O (Nitro group) | Symmetric Stretching | 1350 - 1300 |
| Note: These are typical ranges and the exact positions can vary. |
Electronic Spectroscopy (UV-Vis Absorption and Luminescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and luminescence (fluorescence and phosphorescence) spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.
The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The presence of the nitro and hydroxyl groups on the pyridine ring would influence the position and intensity of these absorption bands.
Luminescence studies on the related 5-nitropicolinic acid have shown that the free ligand exhibits fluorescence. bldpharm.com The excitation spectra are characterized by maxima around 254 nm and 264 nm, with an intense emission peak at 486 nm upon excitation at 254 nm. bldpharm.com This emission is attributed to a ligand-centered mechanism. Similar photoluminescent properties could be anticipated for this compound, although the hydroxyl group may cause shifts in the excitation and emission wavelengths.
Theoretical and Computational Chemistry Investigations of 6 Hydroxy 5 Nitropicolinic Acid
Computational chemistry provides powerful tools for understanding the intricate properties and behaviors of molecules like 6-Hydroxy-5-nitropicolinic acid at an atomic level. By employing mathematical models rooted in physics, researchers can simulate molecular structures, predict spectroscopic data, and investigate reaction mechanisms, offering insights that complement experimental findings. amacad.org
Derivatives, Analogues, and Future Research Directions
Chemical Properties of Related Substituted Picolinic Acid Derivatives
The introduction of different functional groups onto the picolinic acid ring system significantly influences its electronic and steric characteristics. Two notable derivatives are 6-Chloro-5-nitropicolinic acid and 6-Methoxy-5-nitropicolinic acid. The presence of an electron-withdrawing chloro group or an electron-donating methoxy (B1213986) group alters the reactivity and potential interaction of these molecules.
Below is a comparative table of the chemical properties of these derivatives:
| Property | 6-Chloro-5-nitropicolinic acid | 6-Methoxy-5-nitropicolinic acid |
| IUPAC Name | 6-chloro-5-nitropyridine-2-carboxylic acid | 6-methoxy-5-nitropyridine-2-carboxylic acid synhet.com |
| CAS Number | 353277-27-7 | 475272-62-9 synhet.com |
| Molecular Formula | C6H3ClN2O4 | C7H6N2O5 bldpharm.com |
| Molecular Weight | 202.55 g/mol | 198.13 g/mol bldpharm.com |
| Physical Form | Solid | - |
| Purity | 98% | 95% synhet.com |
| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C bldpharm.com |
Nitro-substituted pyridinecarboxylic acids, as a class, are the subject of extensive research due to the electron-withdrawing nature of the nitro group, which enhances the reactivity of the pyridine (B92270) ring . This property is crucial for various synthetic applications .
Strategies for Further Functionalization of the Pyridine Ring System
The functionalization of the pyridine ring is a key area of research for tailoring the properties of picolinic acid derivatives. Direct and regioselective installation of functional groups onto the pyridine scaffold remains a significant challenge but is highly desirable for creating novel compounds with specific functionalities acs.org.
Several strategies are being explored for the functionalization of pyridine rings:
Visible-Light-Driven Photocatalysis: This method allows for the site-selective installation of moieties like phosphinoyl and carbamoyl (B1232498) groups onto pyridine derivatives under mild, transition-metal-free conditions acs.org.
Cross-Coupling Reactions: Techniques such as the Buchwald-Hartwig coupling are employed to introduce amino groups and other functionalities, although this can require expensive catalysts google.com.
N-oxide Chemistry: The use of pyridine N-oxides provides an alternative route for functionalization, enabling reactions at positions that are otherwise difficult to access researchgate.net. For instance, nitration of picolinic acid N-oxide is a step in the synthesis of aminopicolinic acids umsl.edu.
These methods are pivotal for developing new derivatives with tailored electronic and steric properties, which are essential for applications in catalysis and materials science.
Exploration of Novel Synthetic Pathways and Catalytic Applications
The development of efficient and environmentally friendly synthetic routes to picolinic acid derivatives is a major focus of current research. Multi-component reactions catalyzed by novel materials are proving to be a promising approach.
One innovative method involves a cooperative vinylogous anomeric-based oxidation using a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, for the synthesis of picolinates and picolinic acid derivatives rsc.org. This approach highlights the influence of the functional group and reaction conditions on the synthesis rsc.orgresearchgate.net.
Picolinic acid derivatives are also valuable as ligands in the preparation of metal catalysts researchgate.net. The amides derived from picolinic acid are of interest for their potential applications in catalysis and coordination chemistry nih.gov. The ability of the picolinate (B1231196) ligand to act as a bidentate chelating agent is a key feature in these applications wikipedia.org.
Potential in Advanced Materials Science and Functional Chemical Systems
Picolinic acid derivatives are increasingly recognized for their potential in the development of advanced materials and functional chemical systems. Their unique structures and properties make them suitable for a range of applications.
Coordination Chemistry and Molecular Devices: The amides of picolinic acid are being investigated for their use in coordination chemistry and the construction of molecular devices nih.gov. The ability of the pyridine-carboxylate structure to form stable complexes with metal ions is a significant advantage .
Materials Science: Picolinic acid derivatives are utilized in materials science, with applications such as the functionalization of 2,2′-bipyridine, a common building block in this field acs.org.
Herbicidal Activity: Certain picolinic acid derivatives have been designed and synthesized as potential herbicides, demonstrating the versatility of this chemical scaffold in agrochemical research nih.gov.
The ongoing research into the synthesis and functionalization of picolinic acid derivatives is expected to lead to the discovery of new materials with novel properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
